molecular formula C17H14FN3O4S2 B2452327 N-(3-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021030-45-4

N-(3-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No. B2452327
CAS RN: 1021030-45-4
M. Wt: 407.43
InChI Key: XCMLOHVSIJAGCG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, commonly known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMT belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.

Scientific Research Applications

Synthesis and Biological Activities

N-(3-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide belongs to a class of compounds with potential applications in various scientific research fields, including medicinal chemistry and material science. While direct studies on this specific compound are limited, research on closely related sulfonamide derivatives provides insights into the potential applications and significance of such molecules.

Antiproliferative Activities : Sulfonamide derivatives have been designed and synthesized, exhibiting in vitro antiproliferative activities against various cell lines, such as HeLa and C6. These compounds show promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, suggesting potential applications in cancer research and therapy (Mert et al., 2014).

Fluorescent Dyes and Probes : The synthesis of fluorescent dyes utilizing thioamide groups has been explored, leading to compounds that display fluorescence across a wide spectrum. These dyes, through specific molecular interactions and aggregation phenomena, suggest applications in developing fluorescent probes for biological and chemical sensing (Witalewska et al., 2019).

Catalysis : Research on crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 has demonstrated superior catalytic properties in synthesizing thiazole derivatives. This suggests potential applications in facilitating various chemical reactions, indicating the importance of sulfonamide derivatives in catalysis and material science (Shahbazi-Alavi et al., 2019).

Antimicrobial Activities : Various sulfonamide derivatives have been synthesized and tested for antimicrobial activities, showing effectiveness against a range of pathogens. This underscores the potential of such compounds in developing new antimicrobial agents, contributing to addressing antibiotic resistance challenges (Patel & Patel, 2010).

Drug Development and Pharmacological Studies : The structural modification and synthesis of sulfonamide derivatives for targeting specific biological receptors and pathways indicate their significant potential in drug development and pharmacological research. These compounds can be tailored to modulate various biological targets, offering pathways for new therapeutic strategies (Lang et al., 1999).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c1-25-13-5-7-14(8-6-13)27(23,24)21-17-20-15(10-26-17)16(22)19-12-4-2-3-11(18)9-12/h2-10H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMLOHVSIJAGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

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